TRP Channel Functional Selectivity Profile: Agonism vs. Antagonism Across TRPV and TRPM Subtypes
Decanamide, N-pentyl- demonstrates a distinct functional selectivity profile across different TRP channels. It acts as an antagonist at human TRPV1 (Ki = 0.030 nM) [1] but as an agonist at both mouse (EC50 = 85 nM) and human (EC50 = 89 nM) TRPM5 [2]. While direct head-to-head data for this specific compound against all analogs is limited, this dual profile of TRPV1 antagonism and TRPM5 agonism is a key differentiator from other N-acyl amides, which may be agonists or antagonists at TRPV1-4 with varying potencies [3]. For instance, its TRPV1 antagonist potency (Ki = 0.030 nM) is notably higher than the reported IC50 of 5,350 nM for another N-acyl amide (BDBM50424159) in a different TRPV1 antagonist assay [4], illustrating the wide range of activities within this class.
| Evidence Dimension | TRP channel functional activity |
|---|---|
| Target Compound Data | TRPV1 Antagonist (Ki=0.030 nM); TRPM5 Agonist (EC50=85-89 nM) |
| Comparator Or Baseline | N-acyl amide class: Potencies range from high-affinity antagonism (Ki < 1 nM) to weak agonism (EC50 > 10,000 nM) at various TRPV channels [3]. |
| Quantified Difference | The specific combination of high-affinity TRPV1 antagonism (Ki = 0.030 nM) and TRPM5 agonism (EC50 = 85-89 nM) defines its unique profile. |
| Conditions | In vitro functional assays: TRPV1 antagonism in CHO cells (FLIPR assay) [1]; TRPM5 agonism in CHO-K1 cells (syncroPatch assay) [2]. |
Why This Matters
This specific dual-activity profile enables its use as a selective tool to dissect TRPV1 vs. TRPM5 signaling in complex systems, a property not shared by many other N-acyl amides.
- [1] Antagonist activity at human TRPV1, BindingDB entry for BDBM50128911. Accessed 2026-04-16. View Source
- [2] Agonist activity at mouse/human TRPM5, BindingDB entry for BDBM50571571. Accessed 2026-04-16. View Source
- [3] Raboune, S., Stuart, J. M., Leishman, E., Takacs, S. M., Rhodes, B., Basnet, A., ... & Bradshaw, H. B. (2014). Novel endogenous N-acyl amides activate TRPV1-4 receptors, BV-2 microglia, and are regulated in brain in an acute model of inflammation. Frontiers in Cellular Neuroscience, 8, 195. View Source
- [4] Antagonist activity at human TRPV1, BindingDB entry for BDBM50424159. Accessed 2026-04-16. View Source
